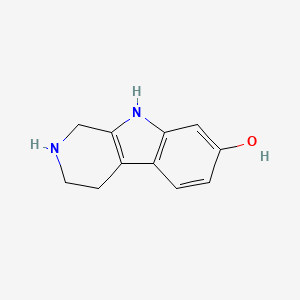

1,2-Dihydro-1-demethyl-harmalol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83177-17-7 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |

InChI |

InChI=1S/C11H12N2O/c14-7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-14H,3-4,6H2 |

InChI Key |

IWRXUIJKXFGEQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Harmalol

Plant Sources and Ethnopharmacological Relevance

Harmalol (B191368) is prominently found in the seeds of Peganum harmala, commonly known as Syrian rue, and in the vine Banisteriopsis caapi, a primary ingredient in the psychoactive beverage ayahuasca. nih.govwikipedia.org These plants have a long history of use in traditional medicine and spiritual practices across various cultures.

Peganum harmala , native to the Mediterranean region and parts of Asia, is a well-documented source of several harmala alkaloids, including harmalol. researchgate.nettaylorandfrancis.com The seeds of this plant have been used in folk medicine for a range of purposes. researchgate.net Traditional applications include its use as an emmenagogue and for its purported sedative properties. nih.gov The ethnopharmacological significance of Peganum harmala is largely attributed to its content of β-carboline alkaloids like harmalol, harmine (B1663883), and harmaline (B1672942). nih.govnih.gov Research has shown that these compounds, including harmalol, are found in the fruits and seeds of the plant. researchgate.net

Banisteriopsis caapi is a large vine native to the Amazon rainforest and is a key component of ayahuasca, a traditional spiritual medicine used by indigenous peoples of the Amazon basin. nih.gov While harmine and tetrahydroharmine are the most abundant alkaloids in B. caapi, harmalol has also been identified as one of its constituents. nih.govnih.gov The presence of these alkaloids contributes to the psychoactive and therapeutic effects attributed to ayahuasca. researchgate.net

The following table summarizes the presence of harmalol and related alkaloids in these key plant sources.

| Plant Source | Primary Alkaloids | Traditional Use |

| Peganum harmala (Syrian Rue) | Harmaline, Harmine, Harmalol | Folk medicine, spiritual rituals |

| Banisteriopsis caapi | Harmine, Tetrahydroharmine, Harmaline, Harmalol | Ayahuasca preparation for spiritual and medicinal purposes |

Endogenous Occurrence in Biological Systems and Foodstuffs

Beyond its botanical origins, harmalol and other harmala alkaloids have been detected as endogenous compounds in human and animal tissues. This suggests that the body may naturally produce these substances, although the precise metabolic pathways and physiological roles are still under investigation. Elevated levels of endogenous harmala alkaloids have been observed in individuals with certain conditions, such as Parkinson's disease, as well as in smokers and alcoholics, indicating a potential link to various central nervous system processes.

Harmalol has also been identified in a variety of foodstuffs and beverages. nih.gov Its presence in these items is often a result of the natural composition of the ingredients or formation during processing. For instance, β-carbolines have been found in tobacco and coffee beans. wikipedia.org They have also been detected in several alcoholic beverages. nih.gov

Thermal Formation Pathways in Food Processing

The presence of harmalol and other β-carboline alkaloids in food can also be a consequence of thermal processing. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking, is a key pathway for the formation of these compounds. Specifically, the amino acid tryptophan can react with aldehydes and ketones, which are intermediates in the Maillard reaction, to form β-carbolines.

Studies have shown that the concentration of β-carboline alkaloids, including harmalol, can increase significantly with higher cooking temperatures and longer cooking times. For example, pan-frying of meat and fish has been shown to promote the formation of these compounds. While harmol (B1672944) and harmalol may not be detectable at lower temperatures, they have been observed to appear at temperatures from 190°C, with their concentrations increasing as the temperature rises.

The table below illustrates the formation of harmalol in different food types under various cooking conditions.

| Food Type | Cooking Method | Key Factors Influencing Formation |

| Meat (Beef, Pork) | Pan-frying, Grilling | High temperatures, longer cooking duration, Maillard reaction |

| Fish | Pan-frying | High temperatures, prolonged heating |

| Processed Foods | Heating, Fermentation | Presence of tryptophan and carbonyl compounds |

The formation of these compounds is a complex process influenced by factors such as the food matrix, pH, and the presence of precursors like tryptophan. The degradation of tryptophan itself at high temperatures can lead to the formation of various products that may serve as precursors for β-carboline synthesis.

Chemical Synthesis and Structural Modifications of Harmalol

Synthetic Methodologies for Dihydro-Beta-Carboline Scaffolds

The dihydro-β-carboline framework is a key structural motif present in numerous bioactive natural products and synthetic compounds. rsc.org The most prominent and widely utilized method for constructing this scaffold is the Pictet-Spengler reaction. rsc.orgwikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich indole (B1671886) ring to form the tricyclic system. wikipedia.org

Various catalysts and conditions have been explored to optimize the Pictet-Spengler reaction. Traditional methods often employ Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid, with heating. rsc.orgwikipedia.orgorgsyn.org However, the use of strong acids can sometimes be incompatible with sensitive functional groups on the starting materials. rsc.org To address this, milder and more efficient protocols have been developed. For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a catalyst has been shown to promote the reaction effectively, often without the need for an additional acid catalyst. rsc.org

Alternative strategies for the synthesis of dihydro-β-carboline scaffolds have also been reported. One such method involves a rhodium-catalyzed C-H activation of an indole followed by an aza-Michael addition. emich.edu Another approach utilizes the cyclization of enamines derived from tryptamine in the presence of trifluoroacetic acid. researchgate.net These methodologies provide access to a diverse range of substituted dihydro-β-carboline derivatives.

Synthesis of Novel Harmalol (B191368) Analogues and Derivatives

Harmalol, a naturally occurring dihydro-β-carboline alkaloid, serves as a versatile starting point for the synthesis of novel analogues and derivatives. cdnsciencepub.comtandfonline.comelsevierpure.com Modifications are typically focused on the N-9 position of the indole ring, the C-1 methyl group, and the C-7 hydroxyl group to explore the structure-activity relationships. nih.govnih.govnih.govresearchgate.net

One common strategy involves the alkylation or acylation of the C-7 hydroxyl group of harmalol. tandfonline.comnih.gov For example, treatment of harmalol with an appropriate alkyl bromide in the presence of a base like cesium carbonate can yield a variety of 7-O-alkylated harmalol derivatives. nih.gov Similarly, acylation can be achieved using acyl halides or anhydrides. tandfonline.com

Derivatization at the N-9 position of the harmaline (B1672942) scaffold (the methyl ether of harmalol) has also been explored. nih.gov These syntheses often involve the reaction of harmaline with various electrophiles to introduce different substituents.

Furthermore, novel heterocyclic derivatives of harmine (B1663883) (the fully aromatic counterpart of harmalol) have been synthesized through 1,3-dipolar cycloaddition reactions, suggesting potential pathways for creating complex harmalol analogues. researchgate.net The synthesis of these derivatives allows for a systematic investigation of how different functional groups and structural modifications influence the compound's properties.

Structure-Activity Relationship (SAR) Investigations in Derivative Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of harmalol derivatives influences their biological activity and for the rational design of more potent and selective compounds. nih.govnih.govnih.gov

Research has shown that substituents at various positions on the β-carboline core, including C-1, C-3, C-7, and N-9, play a significant role in determining the biological profile. nih.govnih.govresearchgate.netnih.gov For instance, in a series of tetrahydro-β-carboline derivatives, the nature of the substituent on the piperidine (B6355638) nitrogen was found to be important for their antifungal activity. nih.gov

In the context of harmine analogues, which are structurally related to harmalol, modifications at the C-7 position have been extensively studied. nih.gov While many of these modifications did not lead to compounds with superior potency for certain biological targets compared to harmine, they provided valuable insights into the spatial and electronic requirements for activity. nih.gov For example, the introduction of various functional groups with different chain lengths at the 7-position allowed for a detailed exploration of the SAR at this site. nih.gov

Biosynthetic Pathways and in Vivo Formation of Harmalol

Proposed Biosynthetic Routes for Dihydro-Beta-Carboline Alkaloids

The biosynthesis of dihydro-β-carboline alkaloids, including harmalol (B191368), originates from the amino acid L-tryptophan. epharmacognosy.com A crucial initial step is the decarboxylation of L-tryptophan to produce tryptamine (B22526). epharmacognosy.com The core structure of the β-carboline skeleton is then formed through a Pictet-Spengler reaction. acs.orgnih.gov This reaction involves the condensation of an indole-ethylamine, such as tryptamine, with a carbonyl compound, which can be an aldehyde or an α-keto acid. acs.orgnih.gov

Specifically, for harmala alkaloids, it is proposed that tryptamine undergoes a Pictet-Spengler type reaction with pyruvic acid. researchgate.net This condensation leads to the formation of a tetrahydro-β-carboline (THβC) intermediate. acs.orgnih.gov Subsequent enzymatic steps, including oxidation and other modifications, are necessary to yield the diverse array of β-carboline alkaloids found in nature. acs.org The formation of the dihydro-β-carboline structure, characteristic of harmaline (B1672942) and harmalol, is believed to occur through the partial dehydrogenation of these tetrahydro-β-carboline precursors. cdnsciencepub.com

The general proposed biosynthetic pathway is as follows:

L-Tryptophan → Decarboxylation → Tryptamine epharmacognosy.com

Tryptamine + Pyruvic Acid → Pictet-Spengler Reaction → Tetrahydro-β-carboline intermediate researchgate.net

Tetrahydro-β-carboline intermediate → Partial Dehydrogenation → Dihydro-β-carboline (e.g., Harmaline) cdnsciencepub.com

Enzymatic Mechanisms in Natural Harmalol Formation

The formation of harmalol in nature is primarily an enzymatic process involving several key enzymes. One of the principal pathways for harmalol formation is the O-demethylation of harmaline. nih.govnih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 being the main contributors in human liver microsomes. nih.govnih.gov

Studies have shown that the efficiency of harmalol production from harmaline is significantly influenced by the genetic polymorphism of CYP2D6. nih.gov Individuals with deficient CYP2D6 activity (poor metabolizers) exhibit a lower capacity to convert harmaline to harmalol. nih.gov

A summary of the key enzymes and their roles is presented in the table below.

| Enzyme | Role in Harmalol Formation/Metabolism |

| Tryptophan Decarboxylase (TDC) | Catalyzes the conversion of L-tryptophan to tryptamine, a primary precursor. sci-hub.se |

| Cytochrome P450 2D6 (CYP2D6) | Primarily responsible for the O-demethylation of harmaline to form harmalol. nih.govnih.gov |

| Cytochrome P450 1A2 (CYP1A2) | Also involved in the O-demethylation of harmaline to harmalol. nih.govnih.gov |

| Monoamine Oxidase (MAO) | Involved in the metabolism of monoamine compounds; harmala alkaloids like harmaline are inhibitors of MAO-A. wikipedia.org |

Dehydrogenation Pathways and Interconversion with Related Alkaloids (e.g., Harmaline to Harmalol)

The interconversion between harmala alkaloids is a key aspect of their biosynthesis and metabolism. A significant transformation is the dehydrogenation of harmaline to form the fully aromatic β-carboline, harmine (B1663883). cjnmcpu.com This oxidative dehydrogenation has been observed in vivo in rats and in vitro with various liver microsomes. cjnmcpu.comresearchgate.net Heme peroxidases, such as myeloperoxidase and horseradish peroxidase, have been identified as being responsible for this metabolic dehydrogenation. cjnmcpu.com

The conversion of harmaline to harmalol is not a dehydrogenation but an O-demethylation reaction, as detailed in the previous section. nih.govnih.gov However, the dehydrogenation of the dihydro-β-carboline ring system is a competing metabolic pathway. cjnmcpu.com

Feeding experiments with hairy root cultures of Peganum harmala have shown that the oxidation of dihydro-β-carbolines to their aromatic counterparts, such as harmaline to harmine, does occur. sci-hub.se However, the reverse reaction, the reduction of an aromatic β-carboline to a dihydro-β-carboline, is less commonly observed. The conversion of harmalol to harmol (B1672944), its aromatic equivalent, has also been noted, though it appears to be a less efficient process. sci-hub.se

The relationship and interconversion pathways can be summarized as:

Harmaline (dihydro-β-carboline) can be O-demethylated to Harmalol (dihydro-β-carboline). nih.govnih.gov

Harmaline (dihydro-β-carboline) can be dehydrogenated/oxidized to Harmine (aromatic β-carboline). cjnmcpu.com

Harmalol (dihydro-β-carboline) can be oxidized to Harmol (aromatic β-carboline). sci-hub.se

The specific formation of 1,2-Dihydro-1-demethyl-harmalol would conceptually involve the demethylation of the nitrogen atom at position 1 of the harmalol structure. While the general biosynthetic pathways for the harmala alkaloid core have been studied, the specific enzymatic steps leading to this particular N-demethylated derivative are not as well-documented in the reviewed literature. It is plausible that this compound could be a minor metabolite or an artifact of extraction or analysis.

Metabolism and Biotransformation of Harmalol

Major Metabolic Pathways in Mammalian Systems

In mammalian systems, harmaline (B1672942) is first metabolized into its main metabolite, harmalol (B191368), through O-demethylation. nih.gov Once formed, harmalol primarily undergoes Phase II conjugation reactions. nih.gov The main metabolic pathway for harmalol itself involves conjugation with glucuronic acid, forming harmalol-glucuronide, which is then excreted in urine and bile. nih.gov

Studies on the parent compounds, harmaline and harmine (B1663883), have identified five major metabolic pathways in rats:

Oxidative dehydrogenation

7-O-demethylation (which forms harmalol from harmaline)

Hydroxylation

O-glucuronide conjugation

O-sulfate conjugation nih.gov

For harmalol, the key pathways are the subsequent conjugation reactions (glucuronidation and sulfonation) that attach polar molecules to its hydroxyl group, significantly increasing water solubility and facilitating excretion. nih.govnih.govyoutube.com

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP1A1, CYP1A2, CYP2D6) in Harmalol Metabolism

The formation of harmalol from harmaline is catalyzed predominantly by Cytochrome P450 isoenzymes, specifically CYP2D6 and CYP1A2. nih.govnih.gov However, the subsequent metabolism of harmalol itself does not appear to significantly involve these CYP enzymes as substrates. nih.gov

Instead, harmalol has been identified as an inhibitor of certain CYP isoenzymes. Notably, both harmalol and its precursor, harmaline, have been shown to significantly inhibit the activity of CYP1A1. nih.gov CYP1A1 is an enzyme involved in the metabolic activation of pro-carcinogens, such as those found in tobacco smoke. nih.gov The inhibitory effect of harmalol on CYP1A1 occurs at both the transcriptional and post-translational levels. nih.gov

Research indicates that the metabolic pathway for harmalol does not involve CYP2D6. nih.gov While harmaline exhibits competitive inhibition against CYP2D6 in human liver microsomes, harmalol does not show similar effects. nih.gov The genetic polymorphism of CYP2D6, which leads to different metabolic phenotypes (e.g., poor vs. extensive metabolizers), significantly impacts the rate of harmaline's conversion to harmalol but not the subsequent metabolism of harmalol. nih.govnih.gov

| CYP Isoenzyme | Role/Interaction with Harmalol | Reference |

|---|---|---|

| CYP1A1 | Inhibited by harmalol at transcriptional and post-translational levels. | nih.gov |

| CYP1A2 | Primarily involved in the formation of harmalol from harmaline; not a major pathway for harmalol metabolism. | nih.govnih.gov |

| CYP2D6 | Primarily involved in the formation of harmalol from harmaline; metabolic pathway for harmalol does not involve CYP2D6. Harmalol does not inhibit CYP2D6. | nih.gov |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfonation)

Phase II conjugation reactions are the principal route for the metabolic clearance of harmalol. nih.gov These reactions involve the covalent attachment of highly polar, endogenous molecules to the hydroxyl group of harmalol, a process that detoxifies the compound and renders it more water-soluble for efficient renal and biliary excretion. uomus.edu.iqnumberanalytics.com

Glucuronidation: This is the major Phase II metabolic pathway for harmalol. nih.govnumberanalytics.com The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to harmalol's phenolic hydroxyl group. numberanalytics.com The resulting harmalol-O-glucuronide conjugate is significantly more polar and is readily eliminated from the body. nih.govuomus.edu.iq

Sulfonation: This is another important, often competing, Phase II pathway. uomus.edu.iqnih.gov The reaction is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to harmalol. nih.gov This forms a harmalol-O-sulfate conjugate, which is also highly water-soluble and easily excreted. uomus.edu.iq Studies on related alkaloids have confirmed the presence of O-sulfate conjugates in various mammalian species. researchgate.netnih.gov

| Reaction | Enzyme Family | Cofactor | Outcome | Reference |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Forms a highly polar glucuronide conjugate for excretion. Major pathway for harmalol. | nih.govnumberanalytics.com |

| Sulfonation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Forms a water-soluble sulfate (B86663) conjugate for excretion. | uomus.edu.iqnih.govresearchgate.net |

Interspecies Variations in Metabolic Fate of Harmalol

Significant variations in the metabolism of harmala alkaloids have been observed across different mammalian species. researchgate.netnih.gov An in vitro study using liver microsomes from 11 different mammals (including human, dog, rabbit, rat, and mouse) revealed species-specific differences in both the rate and profile of metabolism for harmaline and its metabolites. researchgate.netnih.gov

The rate of metabolism showed considerable diversity:

Rapid Metabolism: Rat, mouse, and rabbit liver microsomes metabolized the parent compounds quickly. researchgate.net

Moderate Metabolism: Human and dog liver microsomes exhibited similar, moderate rates of metabolism. researchgate.netnih.gov

Weak Metabolism: Sheep liver microsomes showed the slowest metabolic activity. researchgate.net

These findings suggest that dogs may serve as a suitable animal model for humans in pharmacokinetic studies due to the similarities in their metabolic profiles and clearance rates. researchgate.net Furthermore, specific conjugation pathways can vary between species. For instance, O-sulfate conjugation of harmala alkaloids was identified in all tested species except for sheep. researchgate.netnih.gov Such interspecies differences are crucial for the proper selection of animal models in pharmacological and toxicological evaluations and for extrapolating animal data to humans. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Harmalol

Interactions with Nucleic Acids

Harmalol's ability to interact with DNA is a significant aspect of its mechanism of action. The nature of this binding and the subsequent damage it may cause are detailed below.

Harmalol (B191368) exhibits a strong capacity to bind with DNA, a process that is influenced by both the structure of the DNA and the pH of the environment. The compound exists in different structural forms depending on the pH, with a protonated form (structure I) prevalent in pH ranges of 1-7 and a deprotonated form (structure II) at pH 9-12. researchgate.net

Studies using calf thymus DNA have shown that the protonated form of harmalol binds strongly and cooperatively, with a binding constant (K) of 4.5 x 10⁵ M⁻¹. researchgate.net The binding stoichiometry was determined to be approximately 4.8 nucleotide phosphates per molecule of the alkaloid. researchgate.net This interaction is enthalpy-driven and exothermic, with a significant hydrophobic contribution to the binding free energy. researchgate.net The binding of harmalol to DNA leads to a stabilization of the DNA structure, increasing its melting temperature by 8°C. researchgate.net

The binding affinity of harmalol is also dependent on the base composition of the DNA. Research on synthetic polynucleotides has demonstrated that the binding constant varies with the DNA sequence. The order of binding affinity was found to be poly(dG-dC)•poly(dG-dC) > poly(dA-dT)•poly(dA-dT) > poly(dA)•poly(dT) > poly(dG)•poly(dC). nih.gov This indicates a preference for alternating GC sequences. nih.gov The binding to poly(dG-dC)•poly(dG-dC) and poly(dA-dT)•poly(dA-dT) is non-cooperative, while it shows positive cooperativity with poly(dA)•poly(dT) and poly(dG)•poly(dC). nih.gov

Table 1: DNA Binding Parameters of Harmalol

| DNA Type | Binding Constant (K) | Binding Stoichiometry (n) | Reference |

|---|---|---|---|

| Calf Thymus DNA | 4.5 x 10⁵ M⁻¹ | 4.8 | researchgate.net |

| poly(dG-dC)•poly(dG-dC) | 9.8 (± 0.5) x 10⁵ M⁻¹ | 4.10 (± 0.04) | nih.gov |

| poly(dA-dT)•poly(dA-dT) | 5.5 (± 0.4) x 10⁵ M⁻¹ | 3.20 (± 0.05) | nih.gov |

| poly(dA)•poly(dT) | 4.9 (± 0.3) x 10⁵ M⁻¹ | 2.80 (± 0.03) | nih.gov |

| poly(dG)•poly(dC) | 3.4 (± 0.2) x 10⁵ M⁻¹ | 2.40 (± 0.04) | nih.gov |

The primary mechanism by which harmalol interacts with and potentially damages DNA is through intercalation. nih.govresearchgate.net This involves the insertion of its planar β-carboline ring system between the base pairs of the DNA double helix. Evidence for this mechanism comes from several experimental observations. Viscosity measurements with sonicated linear DNA show a significant increase upon harmalol binding, which is a characteristic feature of intercalation as it causes the DNA helix to lengthen and become more rigid. researchgate.net Furthermore, harmalol induces the unwinding and rewinding of covalently closed circular pUC 18 DNA, a definitive test for intercalative binding. researchgate.net

While intercalation is the well-established mechanism, studies unequivocally show that harmalol binds strongly with hetero GC polymer through this process, where the alkaloid does not completely overlap with the DNA base pairs within the intercalation cavity. nih.gov There is currently limited specific information available in the reviewed literature regarding the induction of single-strand breaks or oxidative purine (B94841) damage by harmalol.

Enzyme Modulation and Inhibition Profiles

Harmalol interacts with several key enzymes involved in metabolic and cellular processes, often acting as an inhibitor.

Harmalol is recognized as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. nih.govchemimpex.com It is a member of the harmala alkaloids, a group of compounds known for their MAO-inhibitory properties. wikipedia.org While harmalol is identified as a MAO inhibitor, detailed kinetic data, such as IC₅₀ or Kᵢ values for the specific inhibition of MAO-A or MAO-B isoforms, are not extensively detailed in the primary research reviewed. However, its structural relative, harmol (B1672944), has been noted for its specific inhibitory effect on MAO-B. medchemexpress.com

Harmalol demonstrates significant modulatory effects on Cytochrome P450 (CYP) enzymes, particularly CYP1A1, which is involved in the metabolism of carcinogens. nih.govnih.gov Studies in human hepatoma HepG2 cells have shown that harmalol inhibits the induction of CYP1A1 by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at multiple levels. nih.gov

The inhibition occurs through both transcriptional and post-translational mechanisms. nih.govnih.gov At the transcriptional level, harmalol significantly inhibits the TCDD-induced, Aryl hydrocarbon Receptor (AhR)-dependent luciferase activity and the binding of the AhR complex to its DNA recognition site (XRE). nih.gov Post-translationally, harmalol decreases the stability of the CYP1A1 protein, partly through the ubiquitin-proteasomal pathway. nih.gov Furthermore, harmalol exerts a direct inhibitory effect on the catalytic activity of the CYP1A1 enzyme. nih.gov

In contrast to its potent effect on CYP1A1, studies on other CYP isoforms show less significant inhibition by harmalol. An in vitro study investigating the inhibition of CYP3A4 and CYP2D6 by five β-carboline alkaloids found that while harmine (B1663883), harmol, and harmane inhibited CYP3A4, and harmaline (B1672942), harmine, and harmol inhibited CYP2D6, harmalol was not mentioned as a significant inhibitor of these two major drug-metabolizing enzymes under the tested conditions. nih.gov

Table 2: Effect of Harmalol on CYP1A1 Activity

| Mechanism | Effect | Cell Line | Reference |

|---|---|---|---|

| Transcriptional | Inhibits TCDD-mediated induction of CYP1A1 mRNA | HepG2 | nih.gov |

| Post-translational | Decreases CYP1A1 protein stability | HepG2 | nih.gov |

| Enzyme Activity | Directly inhibits CYP1A1 catalytic activity | HepG2 | nih.gov |

Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. mdpi.com While some β-carboline alkaloids are known to inhibit these enzymes, the activity of harmalol against topoisomerase I appears to be weak compared to its structural analogs. nih.gov

A study investigating the topoisomerase I inhibitory activity of a Peganum harmala seed extract and its constituent alkaloids used a DNA relaxation assay. nih.gov The results established an order of potency for inhibition as harmine > harmane > harmaline > extract. nih.gov Harmalol was not highlighted as a significant inhibitor in this comparative analysis, suggesting that its ability to poison topoisomerase I is considerably less than that of other major β-carbolines found in the same plant source. nih.gov

Ligand Interactions with Receptor Systems

β-carboline alkaloids, including harmalol, are known to interact with various receptor systems in the central nervous system. nih.gov

Serotonin (B10506) Uptake System: Research indicates that β-carbolines like harmaline can interact with serotonin receptors. nih.gov However, specific studies detailing harmalol's direct affinity and mechanism of interaction with the serotonin transporter (SERT) or its various receptor subtypes are not extensively detailed in the provided results.

Benzodiazepine (B76468) Receptors: The β-carboline structure is associated with binding to benzodiazepine receptors, which are a part of the GABA-A receptor complex. nih.gov Harmaline, for instance, has been shown to displace benzodiazepines from their binding sites, suggesting a competitive interaction. nih.gov While harmalol is part of this chemical family, specific binding affinity data (such as Ki or IC50 values) for its interaction with benzodiazepine receptors are not specified in the search findings.

Imidazoline (B1206853) Binding Sites: The β-carboline chemical family has been identified as interacting with I2-imidazoline binding sites. nih.gov These sites are distinct from adrenergic receptors and are implicated in various physiological processes. Harmaline and harmine are known to possess the capability to bind to these receptors. nih.gov However, detailed pharmacological characterization of harmalol's specific binding profile at different imidazoline receptor subtypes is not available in the searched literature.

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s. nih.govuu.nl Upon activation by a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences to initiate gene transcription. nih.gov While various natural and synthetic compounds are known to modulate this pathway, iaea.org specific research detailing the direct interaction of harmalol with the AhR or its ability to modulate the AhR signaling pathway was not found in the search results.

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activities

Harmalol (1,2-Dihydro-1-demethyl-harmalol) demonstrates significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. nih.govnih.govmdpi.com The antioxidant capacity of harmalol is attributed in part to its chemical structure, particularly the presence of a hydroxyl group, which is more effective at scavenging ROS compared to the methoxy (B1213986) group found in its counterpart, harmaline. uonbi.ac.ke

Studies have shown that harmalol is effective at scavenging hydroxyl radicals, as demonstrated by its ability to inhibit the degradation of 2-deoxy-D-ribose. nih.govjohnshopkins.edu Its antioxidant action is considered a key mechanism in its protective effects against cellular damage induced by toxins. nih.gov In comparative studies with other β-carbolines, harmalol was found to have the highest antioxidant activity. uonbi.ac.ke This activity is believed to stem from the tryptophan-derived β-carboline skeleton, which can form a stable indole (B1671886) radical upon scavenging ROS. uonbi.ac.ke

Harmalol's antioxidant effects have been quantified in various assays. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, isolated harmalol showed significant antioxidant activity with a half-maximal inhibitory concentration (IC50) of 115.22 µg/ml. uonbi.ac.ke Furthermore, harmalol can attenuate the effects of oxidative stressors on antioxidant enzymes. In mouse models of MPTP-induced neurotoxicity, co-administration of harmalol attenuated the increase in activities of total superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase that are typically induced by the toxin. nih.govjohnshopkins.edu It also helps prevent the formation of tissue peroxidation products like malondialdehyde. nih.govjohnshopkins.edu This suggests that harmalol not only directly scavenges ROS but also helps maintain the balance of the cellular antioxidant defense system. nih.govjohnshopkins.edunih.gov

Table 1: Antioxidant Activity of Harmalol

| Assay/Model | Effect of Harmalol | Concentration/Details | Source |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ of 115.22 µg/ml | In vitro assay | uonbi.ac.ke |

| Hydroxyl Radical Scavenging | Inhibited 2-deoxy-D-ribose degradation | In vitro assay | nih.govjohnshopkins.edu |

| MPTP-induced Oxidative Stress | Attenuated increase in SOD, catalase, and glutathione peroxidase activities | In vivo mouse model | nih.govjohnshopkins.edu |

| Dopamine-induced Thiol Oxidation | Inhibited thiol oxidation in mitochondria | 100 µM dopamine | nih.gov |

Effects on Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. mdpi.com While various natural compounds have been shown to modulate this pathway, research on the direct effects of harmalol on NF-κB is limited.

A study screening seven alkaloids from the plant Peganum harmala for anti-inflammatory activity using an NF-κB reporter assay found that harmine and harmol were able to inhibit NF-κB transactivity. nih.govresearchgate.net However, this study did not report a similar inhibitory effect for harmalol. This suggests that the anti-inflammatory effects of Peganum harmala extracts may be attributable to other constituent alkaloids like harmine, which has been shown to inhibit the NF-κB signaling pathway by modulating the phosphorylation of the p65 subunit. nih.govnih.gov Therefore, based on current evidence, harmalol is not considered a primary inhibitor of the NF-κB pathway, unlike its related compounds harmine and harmol.

Cellular Processes and Targets

Harmalol has been shown to modulate cell proliferation in various in vitro models, with effects that are dependent on the cell type and concentration. In studies using human hepatoma HepG2 cells, harmalol at concentrations up to 25 µM did not significantly affect cell viability over a 24-hour period, indicating low toxicity in this model at these concentrations. nih.gov

However, in cancer cell lines, harmalol can exhibit anti-proliferative effects. For instance, harmaline, a closely related compound, has been shown to attenuate the viability of A2780 ovarian cancer cells in a dose- and time-dependent manner. nih.gov While this study focused on harmaline, the broader family of β-carbolines is known for its potential anticancer properties. nih.gov Studies on harmalol's precursor, harmine, have demonstrated that it can inhibit cancer cell proliferation by inducing cell cycle arrest. nih.gov For example, harmine treatment reduced cyclin D1 expression in colon cancer cells. nih.gov

In the context of neuroprotection, harmalol has shown a protective effect on cell viability. In PC12 cells, a model for neuronal cells, harmalol (at 100 µM) attenuated the loss of cell viability induced by 200 µM dopamine. nih.govjohnshopkins.edu This protective effect on proliferation and viability is linked to its antioxidant and mitochondrial-stabilizing properties. nih.gov

Table 2: Effects of Harmalol on Cell Proliferation and Viability

| Cell Line | Condition | Effect of Harmalol | Concentration | Source |

|---|---|---|---|---|

| HepG2 (Human Hepatoma) | Normal culture | No significant effect on cell viability | Up to 25 µM | nih.gov |

| PC12 (Rat Pheochromocytoma) | Dopamine-induced toxicity (200 µM) | Attenuated viability loss | 100 µM | nih.govjohnshopkins.edu |

| PC12 (Rat Pheochromocytoma) | 6-hydroxydopamine-induced toxicity | Reduced loss of cell viability | Not specified | nih.gov |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells, and its induction is a key mechanism for many anticancer agents. youtube.com Harmalol and related β-carbolines have been demonstrated to induce apoptosis in various cellular systems, particularly in cancer cells and in models of neurotoxicity.

In dopamine-treated PC12 cells, harmalol (at 50 µM) was shown to attenuate apoptosis induced by 50 µM dopamine. nih.govjohnshopkins.edu This suggests a protective, anti-apoptotic role in the context of neurotoxin-induced neuronal cell death.

Conversely, in cancer models, related β-carbolines are shown to be pro-apoptotic. For example, harmol has been reported to induce apoptosis in human lung carcinoma cells by activating caspase-8. researchgate.netresearchgate.net Harmaline induces apoptosis in ovarian cancer cells by increasing the production of reactive oxygen species (ROS) and raising the mRNA expression ratio of Bax/Bcl-2. nih.gov Harmine has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in B16F-10 melanoma cells. nih.gov This involves the upregulation of Bax, p53, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov While direct studies detailing the specific apoptotic pathways triggered by harmalol in various cancer types are less common than for harmine, its structural similarity and shared β-carboline core suggest it may operate through similar mechanisms.

Melanin (B1238610) synthesis, or melanogenesis, is the process responsible for pigmentation in the skin, hair, and eyes, with the enzyme tyrosinase playing a rate-limiting role. nih.govresearchgate.net Contrary to many compounds that are investigated for their ability to inhibit pigmentation, harmalol has been found to promote melanin synthesis.

In a study using B16F10 mouse melanoma cells, harmalol increased melanin content and tyrosinase activity in a concentration- and time-dependent manner. nih.gov This effect was linked to the upregulation of key melanogenic proteins, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.gov The mechanism behind this stimulation involves the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. Harmalol was observed to induce the phosphorylation of p38 MAPK, which subsequently leads to increased expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. nih.govmdpi.com This indicates that harmalol induces melanogenesis through the activation of the p38 MAPK/MITF signaling cascade. nih.gov

Table 3: Effects of Harmalol on Melanogenesis in B16F10 Cells

| Parameter | Effect of Harmalol | Mechanism | Source |

|---|---|---|---|

| Melanin Content | Increased in a concentration- and time-dependent manner | Activation of p38 MAPK signaling pathway, leading to increased expression of MITF, Tyrosinase, TRP-1, and TRP-2. | nih.gov |

| Tyrosinase Activity | Increased in a concentration- and time-dependent manner | ||

| Protein Expression | Increased levels of Tyrosinase, TRP-1, and TRP-2 | ||

| Signaling Pathway | Induced time-dependent phosphorylation of p38 MAPK |

Mitochondria are central to cell survival, and their dysfunction is a key factor in neurodegenerative diseases. mdpi.com Harmalol exerts significant neuroprotective effects at the cellular level, primarily by preserving mitochondrial function against oxidative insults. nih.gov

Studies have shown that harmalol can protect mitochondria from damage induced by neurotoxins like MPP+ (a metabolite of MPTP) and dopamine. nih.govnih.gov Harmalol attenuates the inhibition of mitochondrial electron flow and the disruption of membrane potential caused by these toxins. nih.govjohnshopkins.edu It also prevents dopamine-induced mitochondrial swelling and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. koreascience.kr

Table 4: Protective Effects of Harmalol on Mitochondria

| Mitochondrial Parameter | Toxin/Stressor | Effect of Harmalol | Source |

|---|---|---|---|

| Electron Flow & Membrane Potential | MPP+ (500 µM) | Attenuated inhibition | nih.govjohnshopkins.edu |

| Thiol Oxidation & Carbonyl Formation | Dopamine (100 µM) | Inhibited damage | nih.govnih.gov |

| Mitochondrial Swelling & Membrane Potential | Dopamine (200 µM) or 6-OHDA (100 µM) | Decreased alteration | nih.gov |

| Cytochrome c Release | Dopamine | Attenuated release | koreascience.kr |

Preclinical Pharmacological Activities of Harmalol in in Vitro and Animal Models

Antiproliferative and Anticancer Activities in Cell Lines

Harmalol (B191368) has demonstrated notable antiproliferative and cytotoxic effects against several cancer cell lines in preclinical in vitro studies. Research has shown that harmaline (B1672942), a related β-carboline alkaloid from which harmalol is a major metabolite, exhibits significant cytotoxicity. nih.gov For instance, harmaline has been shown to inhibit the proliferation of human gastric cancer SGC-7901 cells, with an IC50 value of 4.08 ± 0.89 μM, by inducing G2/M cell cycle arrest and apoptosis. nih.gov It also showed cytotoxic effects on U-87 human malignant glioblastoma cells. researchgate.net The anticancer activity of harmaline has been attributed to its ability to up-regulate the expressions of Fas/FasL, activated Caspase-8, and Caspase-3, which are involved in apoptosis. nih.gov While harmaline and harmalol share structural similarities and a metabolic relationship, their specific effects can differ. nih.gov

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Harmaline | SGC-7901 (gastric cancer) | Inhibited proliferation, induced G2/M cell cycle arrest and apoptosis | 4.08 ± 0.89 μM | nih.gov |

| Harmaline | U-87 (glioblastoma) | Cytotoxic effect | Not specified | researchgate.net |

| Harmaline | HCT116 (colorectal cancer) | Cytotoxic toward cells after 24 and 48 h of treatment | Not specified | researchgate.net |

| Harmaline | MCF7 (breast cancer) | A harmaline derivative (HL22) showed anti-proliferation activity | 8.67 ± 0.13 μM | nih.gov |

| Harmine (B1663883) | HL60 and K562 (leukemic cell lines) | Cytotoxic effect | Not specified | wikipedia.org |

Antimicrobial Properties

Harmalol has been investigated for its antimicrobial properties against a variety of bacteria and fungi. In a comparative study of β-carboline alkaloids, the order of antimicrobial activity was reported as harmane > harmaline > harmalol > or = harmine for all tested bacteria. nih.gov For protozoa, the order of activity varied depending on the microorganism. nih.gov Another study also reported the order of antimicrobial activities as harmane, harmaline, harmalol, and harmine. nih.gov Harmalol demonstrated moderate antibacterial activity against E. coli. nih.govmdpi.com

| Microorganism | Compound/Extract | Activity | Reference |

|---|---|---|---|

| Various bacteria | Harmalol | Antibacterial activity, less potent than harmane and harmaline | nih.gov |

| E. coli | Harmalol | Moderate antibacterial activity | nih.govmdpi.com |

| P. vulgaris | Binary mixture of harmane and harmaline | Potent inhibition (inhibitory zone of 28.9 mm, MIC of 0.41 mg/mL) | mdpi.com |

| B. subitilis | Binary mixture of harmane and harmaline | Potent inhibition (inhibitory zone of 26.1 mm, MIC of 0.33 mg/mL) | mdpi.com |

| C. albicans | Harmaline | Best inhibitory effect among tested alkaloids (inhibitory zones between 21.2 and 24.7 mm) | mdpi.com |

Antiviral Activity

Harmalol has shown promising antiviral activity, particularly against influenza viruses. In a study screening various indole (B1671886) and β-carboline alkaloids, harmalol exhibited robust anti-H5N1 activity with a half-maximal inhibitory concentration (IC50) of 0.02 µg/ml. nih.govnih.gov This was more potent than the control drugs zanamivir (B325) (IC50 = 0.079 µg/ml) and amantadine (B194251) (IC50 = 17.59 µg/ml). nih.govnih.gov The efficacy of harmalol was further confirmed against the human influenza A/H1N1 virus, where it displayed an IC50 value of 0.035 µg/ml. nih.gov The mode of antiviral action for harmalol was found to be the suppression of viral infection by interfering with the viral replication of the influenza A/H5N1 virus. nih.govresearchgate.net Among the active alkaloids tested, harmalol also displayed the best lipophilicity metrics. nih.govresearchgate.net

| Virus | Compound | Cell Line | IC50 Value | Mode of Action | Reference |

|---|---|---|---|---|---|

| Influenza A/H5N1 | Harmalol | MDCK | 0.02 µg/ml | Interfering with viral replication | nih.govnih.govresearchgate.net |

| Influenza A/H1N1 | Harmalol | MDCK | 0.035 µg/ml | Not specified | nih.gov |

Antiparasitic Activity (e.g., Antileishmanial, Antimalarial, Antitrypanosomal)

The antiparasitic potential of harmala alkaloids has been explored against several protozoan parasites. While much of the research has focused on harmaline and harmine, the collective findings suggest a potential role for this class of compounds in combating parasitic infections. For instance, harmaline has been investigated for its in vitro effects against Toxoplasma gondii, where it significantly reduced parasite multiplication. scielo.br Specifically, harmaline at concentrations from 0.49 to 15.63 µg/mL reduced parasite multiplication by 20% compared to the negative control. scielo.br In studies on poultry, extracts of Peganum harmala, which contains harmalol, were found to inhibit the growth of protozoa such as Histomonas meleagridis, Tetratrichomonas gallinarum, and Blastocystis sp. nih.gov The activity of pure alkaloids varied depending on the microorganism. nih.gov

| Parasite | Compound/Extract | Activity | Reference |

|---|---|---|---|

| Toxoplasma gondii | Harmaline | Reduced parasite multiplication by 20% | scielo.br |

| Histomonas meleagridis | Peganum harmala extract | Inhibited growth | nih.gov |

| Tetratrichomonas gallinarum | Peganum harmala extract | Inhibited growth | nih.gov |

| Blastocystis sp. | Peganum harmala extract | Inhibited growth | nih.gov |

Neuropharmacological Activities (e.g., Neuroprotective Effects, Anxiolytic, Anticonvulsant, Antidepressant Properties)

Harmalol has demonstrated several neuropharmacological activities in preclinical studies. It has been shown to improve scopolamine-induced memory loss in mice by modulating acetylcholinesterase activity and increasing brain-derived neurotrophic factor (BDNF) in the hippocampus. medilam.ac.ir Furthermore, harmalol treatment decreased brain malondialdehyde and nitric oxide levels while enhancing the total antioxidant capacity. medilam.ac.ir In a model of MPTP neurotoxicity in mice, co-administration of harmalol attenuated the toxic effects on enzyme activities and tissue peroxidation. johnshopkins.edu Harmalol, along with harmaline and harmine, also attenuated MPP+-induced damage in brain mitochondria and PC12 cells. johnshopkins.edu The neuroprotective effects of β-carboline alkaloids are thought to be partly due to their ability to inhibit monoamine oxidase. researchgate.net

| Activity | Model | Observed Effects | Reference |

|---|---|---|---|

| Neuroprotection | Scopolamine-induced memory loss in mice | Improved memory, modulated acetylcholinesterase, increased hippocampal BDNF | medilam.ac.ir |

| Neuroprotection | MPTP-induced neurotoxicity in mice | Attenuated effects on enzyme activities and tissue peroxidation | johnshopkins.edu |

| Neuroprotection | MPP+-induced damage in brain mitochondria and PC12 cells | Attenuated mitochondrial dysfunction | johnshopkins.edu |

| Anxiolytic | Experimental psychoemotional chronic stress in animals | Harmine hydrochloride reduced anxiety levels with prolonged administration | researchgate.net |

| Antidepressant | Porsolt's test | Harmine hydrochloride exhibited pronounced antidepressant activity | researchgate.net |

Anti-inflammatory Effects

Harmalol is among the β-carboline alkaloids from Peganum harmala that have been investigated for anti-inflammatory properties. Extracts of Peganum harmala, which contain harmalol, have shown significant anti-inflammatory activity in both in vitro and in vivo models. researchgate.netnih.gov A methanol (B129727) extract of P. harmala exhibited 63.0% inhibition against serum albumin denaturation in an in vitro anti-inflammatory assay. researchgate.netnih.gov In an in vivo model of carrageenan-induced paw edema in mice, the same extract showed 75.14% inhibition. researchgate.net The anti-inflammatory effects of P. harmala extracts are attributed to their rich content of alkaloids and flavonoids, which possess substantial antioxidant and anti-inflammatory properties. nih.govbrieflands.com

| Model | Compound/Extract | Activity | Reference |

|---|---|---|---|

| In vitro serum albumin denaturation | Methanol extract of P. harmala | 63.0% inhibition | researchgate.netnih.gov |

| In vivo carrageenan-induced paw edema in mice | Methanol extract of P. harmala | 75.14% inhibition | researchgate.net |

Antidiabetic Activity

The antidiabetic potential of harmalol and related alkaloids has been demonstrated in several preclinical studies. Extracts of Peganum harmala, containing harmalol, harmine, and harmaline, have been shown to possess antidiabetic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. researchgate.netnih.gov Oral administration of a hydroethanolic seed extract of Peganum harmala significantly reduced blood glucose levels in diabetic rats. researchgate.net A methanolic extract of P. harmala seeds also significantly reduced glucose levels in obese diabetic rats. researchcommons.org The antidiabetic effects are attributed to the β-carboline alkaloids, which can inhibit glucose absorption in the gut, enhance glucose uptake, and increase the release of adiponectin. researchcommons.org Furthermore, these extracts have been shown to improve lipid profiles and antioxidant status in diabetic animals. brieflands.comresearchgate.net

| Model | Compound/Extract | Observed Effects | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | Hydroethanolic seed extract of P. harmala | Significantly reduced blood glucose, improved lipid profile and antioxidant status | researchgate.net |

| Obese-diabetic rats | Methanolic extract of P. harmala seeds | Significantly reduced blood glucose levels | researchcommons.org |

| Streptozotocin-induced diabetic rats | P. harmala seed extract | Reduced fasting blood sugar, improved serum levels of C-peptide and insulin | nih.gov |

| Induced diabetic rats | P. harmala seed extracts | Reduced plasma cholesterol and triglyceride levels, reduced plasma levels of liver enzymes | brieflands.com |

No Preclinical Data Available for 1,2-Dihydro-1-demethyl-harmalol

Following a comprehensive search of scientific literature and chemical databases, no preclinical pharmacological data regarding the antinociceptive effects of the chemical compound “this compound” was found.

The IUPAC name for the related and well-documented compound, harmalol, is 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol. The specified name "this compound" suggests a derivative of harmalol lacking the methyl group at the 1-position and with a "1,2-dihydro" modification. However, this specific chemical name does not correspond to any indexed compound in the searched scientific databases.

Consequently, as there are no available in vitro or animal model studies on the antinociceptive properties of “this compound,” the requested article on this topic, including research findings and data tables, cannot be generated.

Photobiological and Photochemical Properties of Harmalol

Photosensitizing Characteristics

Harmalol (B191368), a 3,4-dihydro-β-carboline, exhibits photosensitizing properties, meaning it can absorb light energy and transfer it to other molecules, thereby initiating photochemical reactions. researchgate.netnih.gov These properties are influenced by its chemical structure, particularly the exchange of a methoxy (B1213986) group for a hydroxyl substituent at the C(7) position when compared to its counterpart, harmaline (B1672942). nih.gov This structural difference leads to distinctive photosensitizing patterns. nih.gov

Studies have shown that β-carbolines, including harmalol, possess a high triplet state quantum yield, which is a desirable feature for photosensitizers. researchgate.net This allows them to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions, upon irradiation. researchgate.net The photosensitizing nature of these compounds makes them capable of inducing damage to various biological targets, including DNA, lysosomes, and lipid membranes. researchgate.net

The photosensitizing abilities of harmalol and related compounds have been investigated in the context of their potential applications in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer and a specific type of light to kill cancer cells and other diseased cells. rsc.orgmdpi.com The efficiency of a photosensitizer is a critical factor for the success of this therapeutic approach. mdpi.com

| Property | Description | References |

| Photosensitizer Class | 3,4-dihydro-β-carboline | researchgate.netnih.gov |

| Key Structural Feature | Hydroxyl group at C(7) | nih.gov |

| Primary Mechanism | Absorption of light and energy transfer | researchgate.net |

| Generated Species | Reactive Oxygen Species (ROS) | researchgate.net |

| Potential Application | Photodynamic Therapy (PDT) | rsc.orgmdpi.com |

Mechanisms of Photooxidative Degradation

The photooxidative degradation of harmalol in aqueous solutions is a complex process influenced by factors such as pH, the source of excitation, and atmospheric conditions. researchgate.net The degradation pathways involve the cationic species of the harmalol molecule. researchgate.net

Upon exposure to light, photosensitizers like harmalol can initiate two primary types of photochemical reactions, often referred to as Type I and Type II mechanisms.

Type I Mechanism: This pathway involves electron or hydrogen transfer between the excited state of the photosensitizer and a substrate molecule, leading to the formation of radicals. These radicals can then react with oxygen to produce superoxide anions, hydrogen peroxide, and hydroxyl radicals. nih.gov These reactive species are small and can penetrate tissues, causing extensive damage. nih.gov In the context of DNA damage, the Type I mechanism is characterized by the oxidation of purine (B94841) bases. nih.govresearchgate.net

Type II Mechanism: This process involves the direct transfer of energy from the triplet state of the photosensitizer to molecular oxygen, resulting in the formation of highly reactive singlet oxygen. mdpi.com

In the case of harmalol, studies suggest that its photooxidative damage to DNA primarily occurs through a Type I mechanism. nih.govresearchgate.net This is inferred from the specific pattern of DNA damage observed, which includes oxidized purines. nih.gov

| Mechanism | Description | Key Intermediates/Products | References |

| Type I | Electron/hydrogen transfer from the excited photosensitizer to a substrate. | Radicals, superoxide anion, hydrogen peroxide, hydroxyl radicals. | nih.govnih.govresearchgate.net |

| Type II | Energy transfer from the excited photosensitizer to molecular oxygen. | Singlet oxygen. | mdpi.com |

Photoinduced DNA Damage and Photodynamic Activity

Harmalol has been shown to induce a distinct pattern of extracellular DNA photodamage upon irradiation. researchgate.netnih.gov The primary type of damage induced by harmalol is single-strand breaks (SSBs) in the DNA. nih.govresearchgate.net In addition to SSBs, a small amount of oxidative damage to purine bases is also observed. nih.govresearchgate.net

The mechanism proposed for the formation of single-strand breaks involves a concerted hydrolytic attack, which is an additional mechanism to the Type I oxidative damage. nih.govresearchgate.netresearchgate.net This suggests that harmalol can act as a "clean" artificial photonuclease, inducing strand breaks through a hydrolytic pathway. rsc.org

The photodynamic activity of harmalol is also linked to its ability to generate reactive oxygen species that can damage cellular components. researchgate.net When β-carbolines act as photosensitizers in mammalian cells, they can lead to the formation of modified purines, such as 8-oxo-7,8-dihydroguanine, within the cellular DNA. researchgate.netnih.gov This DNA damage can result in the formation of micronuclei and a decrease in cell proliferation. researchgate.netnih.gov

| Type of DNA Damage | Predominant Mechanism | Compound | References |

| Single-Strand Breaks (SSBs) | Concerted Hydrolytic Attack | Harmalol | nih.govresearchgate.netresearchgate.net |

| Oxidized Purines | Type I Mechanism | Harmalol | nih.govresearchgate.net |

| Modified Purines (e.g., 8-oxo-7,8-dihydroguanine) | Photosensitization in cells | β-carbolines | researchgate.netnih.gov |

Advanced Analytical Methodologies for Harmalol Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are indispensable for the separation and quantification of harmalol (B191368) and its metabolites from complex matrices such as plant extracts and biological fluids. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govresearchgate.netscialert.net

Several HPLC methods have been developed for the analysis of harmala alkaloids, including harmalol. nih.govresearchgate.netscialert.net For instance, a simple and sensitive HPLC method utilized a Metasil ODS column with an isocratic elution. The mobile phase consisted of a mixture of isopropyl alcohol, acetonitrile, water, and formic acid, with the pH adjusted to 8.6. nih.gov Spectrophotometric detection was carried out at 330 nm, and the linear range of detection for harmalol was found to be between 30.750 and 246 µg/ml. nih.gov Another HPLC method employed a Tracer Excel 120 ODSA column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, also with UV detection at 330 nm. researchgate.netscialert.net This method demonstrated good linearity, precision, and reproducibility for the quantification of harmalol. researchgate.netscialert.net

For enhanced sensitivity and specificity, particularly in metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the identification and quantification of harmalol and its metabolites even at very low concentrations. In one study, an LC-MS/MS method was developed for the simultaneous determination of harmine (B1663883), harmaline (B1672942), and their metabolites, harmol (B1672944) and harmalol, in beagle dog plasma. researchgate.net The method utilized multiple reaction monitoring (MRM) mode under positive ionization, achieving a low limit of quantification of 1.00 ng/ml for all analytes. researchgate.net

The following table summarizes the key parameters of a typical HPLC method for harmalol analysis:

| Parameter | Value | Reference |

| Column | Metasil ODS | nih.gov |

| Mobile Phase | Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3, v/v/v/v) | nih.gov |

| pH | 8.6 (adjusted with triethylamine) | nih.gov |

| Flow Rate | 1.5 ml/min | nih.gov |

| Detection | UV at 330 nm | nih.gov |

| Linear Range for Harmalol | 30.750 - 246 µg/ml | nih.gov |

Spectroscopic Approaches for Structural Elucidation and Interaction Studies (e.g., NMR, UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic techniques are fundamental for elucidating the structure of harmalol and its derivatives and for studying their interactions with biological macromolecules.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic absorption properties of harmalol. The UV-Vis spectrum of harmalol exhibits characteristic absorption bands that can be influenced by its environment, such as binding to proteins. For example, the interaction of harmalol with bovine serum albumin (BSA) leads to a decrease in the intensity of its absorption band at 371 nm, a phenomenon known as a hypochromic effect. researchgate.net This suggests that the harmalol molecule penetrates the protein structure. researchgate.net

Fluorescence Spectroscopy is a highly sensitive technique for studying harmalol, which is a fluorescent compound. nih.govresearchgate.net The fluorescence emission spectrum of harmalol can be quenched or enhanced upon interaction with other molecules, providing insights into binding mechanisms. researchgate.net For instance, the fluorescence of harmalol is quenched by calf thymus DNA (CT-DNA) through a static quenching mechanism, indicating the formation of a complex. researchgate.net The intrinsic fluorescence of proteins can also be used to study their interaction with harmalol.

Circular Dichroism (CD) Spectroscopy is employed to investigate conformational changes in macromolecules, such as proteins and DNA, upon binding to ligands like harmalol. nih.govnih.govnih.gov Changes in the CD spectrum of a protein or DNA in the presence of harmalol can indicate alterations in their secondary or tertiary structure, providing information about the binding mode. For example, the interaction of harmalol with hemoglobin can lead to a decrease in the α-helicity of the protein. nih.gov

The table below highlights the spectroscopic properties of harmalol:

| Spectroscopic Technique | Observation | Significance | Reference |

| UV-Vis | Absorption maximum at 371 nm. researchgate.net | Characterization and monitoring protein binding. researchgate.net | researchgate.net |

| Fluorescence | Intrinsic fluorescence. nih.govresearchgate.net | Studying binding interactions with DNA and proteins. researchgate.net | nih.govresearchgate.net |

| Circular Dichroism | Induces conformational changes in proteins and DNA. nih.gov | Elucidating the effect of binding on macromolecular structure. nih.gov | nih.govnih.gov |

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Isothermal Titration Calorimetry, Competition Dialysis)

Biophysical techniques provide quantitative data on the thermodynamics and specificity of ligand-target interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.govacs.org The binding of harmalol to DNA has been characterized by ITC, revealing that the interaction with certain DNA sequences is enthalpy-driven and exothermic. nih.gov

Competition Dialysis is a powerful method for assessing the binding selectivity of a ligand for a variety of nucleic acid structures or sequences simultaneously. nih.govnih.gov In this technique, a solution of the ligand is dialyzed against a panel of different nucleic acid structures. nih.govnih.gov The amount of ligand bound to each structure at equilibrium provides a direct measure of its relative binding affinity. nih.govnih.gov This method can be used to determine the preferred DNA or RNA structures for harmalol binding.

The following table outlines the application of these biophysical techniques in harmalol research:

| Technique | Application | Key Findings | Reference |

| Isothermal Titration Calorimetry (ITC) | Characterizing the thermodynamics of harmalol-DNA binding. | Binding can be enthalpy-driven and exothermic. nih.gov | nih.govnih.govacs.org |

| Competition Dialysis | Assessing the binding selectivity of harmalol for different nucleic acid structures. | Provides a quantitative measure of binding preference. nih.govnih.gov | nih.govnih.gov |

Cell-Based Assays for Activity and Mechanistic Evaluation (e.g., MTT Assay, EROD Assay, Luciferase Reporter Assays, EMSA)

Cell-based assays are crucial for evaluating the biological activity of harmalol and for elucidating its mechanism of action at the cellular level.

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. abcam.comnih.govnih.gov It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. abcam.comnih.gov The MTT assay has been used to determine the cytotoxic effects of harmalol on various cancer cell lines, with results indicating concentration-dependent growth inhibition. researchgate.netnih.gov

The Ethoxyresorufin-O-deethylase (EROD) assay is a specific method for measuring the activity of the cytochrome P450 enzyme CYP1A1. Harmaline and its metabolite harmalol have been shown to inhibit the dioxin-induced CYP1A1 activity in human hepatoma HepG2 cells, and the EROD assay is a key tool in demonstrating this effect. researchgate.net

Luciferase reporter assays are versatile tools for studying gene expression and signaling pathways. nih.govnih.govyoutube.comyoutube.comyoutube.com In the context of harmalol research, these assays can be used to investigate its effects on specific transcription factors and their downstream targets. For instance, a luciferase reporter assay can be used to determine the role of the aryl hydrocarbon receptor (AhR) in the harmalol-mediated inhibition of CYP1A1 expression. researchgate.net

The Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA or protein-RNA interactions. While not explicitly detailed for 1,2-Dihydro-1-demethyl-harmalol in the provided search results, EMSA would be a valuable tool to confirm the direct binding of harmalol or its protein targets to specific DNA sequences, such as response elements in the promoter regions of genes it regulates.

The table below summarizes the applications of these cell-based assays:

| Assay | Purpose | Example Application for Harmalol | Reference |

| MTT Assay | Measures cell viability and cytotoxicity. | Determining the IC50 value of harmalol in cancer cell lines. nih.gov | researchgate.netnih.govabcam.com |

| EROD Assay | Measures CYP1A1 enzyme activity. | Demonstrating the inhibition of CYP1A1 by harmalol. researchgate.net | researchgate.net |

| Luciferase Reporter Assay | Monitors gene expression and signaling pathways. | Investigating the effect of harmalol on AhR-dependent transcription. researchgate.net | researchgate.netnih.gov |

Computational Modeling and Molecular Docking Studies

Computational approaches, including molecular modeling and docking, provide valuable insights into the potential interactions between harmalol and its biological targets at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govacs.orgresearchgate.net This method has been used to study the interaction of harmalol with various targets, including tubulin and DNA. nih.govresearchgate.net Docking studies have suggested that harmalol can interact with the colchicine (B1669291) binding site of tubulin through hydrogen bonds and van der Waals interactions. researchgate.net When studying its interaction with DNA, molecular docking can help visualize the binding mode, such as intercalation into the DNA grooves. nih.gov

In silico studies also encompass the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. researchgate.net Such analyses have suggested that harmalol possesses promising pharmacokinetic properties. researchgate.net Furthermore, computational studies can be used to design new derivatives of harmalol with potentially improved activity. researchgate.net

The following table provides an overview of computational studies involving harmalol:

| Computational Method | Application | Key Insights | Reference |

| Molecular Docking | Predicting the binding mode of harmalol to its targets. | Suggests interaction with the colchicine binding site of tubulin and intercalation into DNA. researchgate.net | nih.govnih.govacs.orgresearchgate.net |

| ADMET Prediction | Evaluating the pharmacokinetic and toxicity profiles of harmalol. | Indicates promising ADMET properties. researchgate.net | researchgate.net |

| In Silico Design | Designing novel harmalol derivatives. | Can guide the synthesis of compounds with enhanced activity. researchgate.net | researchgate.netnih.gov |

Future Research Directions and Potential Applications

Design and Synthesis of Advanced Harmalol (B191368) Derivatives for Enhanced Bioactivity and Specificity

The synthesis of novel derivatives from the basic β-carboline structure is a key strategy for enhancing therapeutic properties. nih.gov Future research should focus on the targeted design and synthesis of 1,2-Dihydro-1-demethyl-harmalol analogs to improve their bioactivity and specificity for molecular targets. Structure-activity relationship (SAR) studies on related harmala alkaloids have demonstrated that modifications at specific positions on the β-carboline ring can significantly alter their biological effects. researchgate.net For instance, substitutions at the 1, 3, 7, and 9 positions of the harmine (B1663883) skeleton have been linked to antiparasitic and antitumor activities. researchgate.net

A primary goal will be to synthesize derivatives with increased potency and selectivity, while minimizing off-target effects. For example, while harmine is a potent inhibitor of the enzyme DYRK1A, it also inhibits monoamine oxidase A (MAO-A), which can lead to undesirable side effects. nih.gov The development of analogs like harmol (B1672944) has shown that it is possible to retain potent DYRK1A inhibition with reduced MAO-A activity, offering a better therapeutic window. nih.gov Similar strategies could be applied to this compound to create a new generation of highly selective kinase inhibitors.

Future synthetic efforts could explore:

Alkylation and Arylation: Introducing various alkyl and aryl groups to the core structure to modulate lipophilicity and target engagement.

Halogenation: The addition of halogens can alter electronic properties and improve binding affinity.

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles.

Interactive Table: Structure-Activity Relationships of Harmine Derivatives researchgate.net

| Position of Substitution | Associated Biological Activity |

|---|---|

| 1 and 3 | Antiparasitic activity |

| 7 and 9 | Antitumor activity |

| 6 | Increased antitumor activity with benzyl (B1604629) amine analogs |

| 7 (methoxy group) | Substitution can increase neurotoxicity |

| 1 and 9 | Modification can reduce the toxicity of harmine |

Elucidation of Undiscovered Molecular Targets and Signaling Pathways

While the molecular targets of harmine and harmalol are increasingly understood, the specific targets of this compound remain to be discovered. It is plausible that this derivative shares some targets with its parent compounds, such as DYRK1A and MAO-A. nih.govnih.gov However, its unique structure may also allow it to interact with novel molecular targets.

Future research should employ a combination of computational and experimental approaches to identify these targets. Molecular docking studies can predict the binding affinity of this compound to a wide range of proteins, including kinases, G-protein coupled receptors, and enzymes involved in key signaling pathways. oamjms.eu These in silico predictions can then be validated through in vitro binding assays and enzymatic activity assays.

Key signaling pathways to investigate include:

Kinase Signaling: Beyond DYRK1A, the effect of this compound on other kinases implicated in cancer and neurodegenerative diseases should be explored. nih.gov

Aryl Hydrocarbon Receptor (AhR) Pathway: Harmaline (B1672942) and harmalol have been shown to inhibit the carcinogen-activating enzyme CYP1A1 through the AhR signaling pathway. nih.gov Investigating whether this compound shares this activity could reveal its potential as a chemopreventive agent.

Apoptotic Pathways: Many β-carboline alkaloids exert their anticancer effects by inducing apoptosis. jmaterenvironsci.com Elucidating the specific apoptotic pathways triggered by this compound will be crucial for understanding its potential as an anticancer drug.

Development of Novel Methodologies for Biosynthesis and Biotransformation Studies

The natural production of harmala alkaloids occurs in plants like Peganum harmala. nih.gov Understanding the biosynthetic pathway of these compounds is essential for developing sustainable and scalable production methods. While the general pathway from tryptophan is known, the specific enzymatic steps and regulatory mechanisms are not fully elucidated. reddit.com

Future research should focus on identifying and characterizing the enzymes involved in the biosynthesis of harmala alkaloids. Transcriptome analysis of Peganum harmala has already identified candidate genes, such as those encoding for cytochrome P450 enzymes like CYP82, which are likely involved in alkaloid biosynthesis. nih.gov

Furthermore, studying the biotransformation of this compound in biological systems is critical. The metabolic pathways of harmaline and harmine have been shown to involve oxidative dehydrogenation, O-demethylation, hydroxylation, and conjugation with glucuronic acid and sulfate (B86663). nih.gov Investigating the metabolites of this compound will provide insights into its pharmacokinetic profile and potential bioactivation or detoxification pathways. Novel methodologies, such as the use of engineered microorganisms or plant cell cultures, could be developed for the sustainable production of this compound and its derivatives. reddit.com

Exploration of Harmalol's Role in Specific Disease Models through Preclinical Research

The diverse biological activities of harmala alkaloids suggest that this compound could have therapeutic potential in a range of diseases. researchgate.net Preclinical research using relevant animal models is essential to evaluate its efficacy and to identify potential therapeutic applications.

Based on the known activities of related compounds, promising areas for preclinical investigation include:

Oncology: The antiproliferative and pro-apoptotic effects of harmala alkaloids on various cancer cell lines are well-documented. jmaterenvironsci.comresearchgate.net Preclinical studies in xenograft models of cancer, such as glioblastoma, could be conducted to assess the in vivo antitumor activity of this compound. nih.gov

Neurodegenerative Diseases: The ability of harmala alkaloids to inhibit MAO-A and other kinases suggests their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. wikipedia.orgresearchgate.net Animal models of these diseases could be used to investigate the neuroprotective effects of this compound.

Diabetes: Harmine has been shown to induce the proliferation of pancreatic β-cells, suggesting a potential role in the treatment of diabetes. nih.gov It would be valuable to explore whether this compound shares this regenerative capacity in diabetic animal models.

Interactive Table: Potential Preclinical Research Areas for this compound

| Disease Model | Rationale based on related compounds | Potential Therapeutic Effect |

|---|---|---|

| Cancer (e.g., Glioblastoma) | Antiproliferative and pro-apoptotic effects of harmine and harmalol. nih.govjmaterenvironsci.com | Inhibition of tumor growth and induction of cancer cell death. |

| Parkinson's Disease | MAO-A inhibitory activity of harmala alkaloids. wikipedia.org | Neuroprotection and symptomatic relief. |

| Alzheimer's Disease | Inhibition of DYRK1A by harmine. nih.gov | Reduction of tau pathology and cognitive improvement. |

| Diabetes | Induction of β-cell proliferation by harmine. nih.gov | Regeneration of insulin-producing cells. |

Q & A

Q. What synthetic routes are recommended for producing 1,2-Dihydro-1-demethyl-harmalol with high purity, and how can structural fidelity be confirmed?

Methodological Answer: Synthesis should begin with precursor compounds sharing the indole or β-carboline backbone, leveraging reductive amination or demethylation reactions. Post-synthesis, purity can be assessed via reverse-phase HPLC coupled with UV detection (λ = 280–320 nm, typical for aromatic heterocycles). Structural confirmation requires tandem mass spectrometry (MS/MS) for molecular ion fragmentation patterns and H/C NMR to verify the absence of methyl groups at the N1 position. Cross-referencing with published molecular weight (188.226 g/mol) and spectral data is critical .

Q. How should researchers optimize chromatographic conditions for separating this compound from structurally similar impurities?

Methodological Answer: Use gradient elution with a C18 column and mobile phases combining acetonitrile and ammonium formate buffer (pH 3.5–4.5). Impurity profiling should reference pharmacopeial standards for related β-carboline derivatives (e.g., N-Desmethyltramadol Hydrochloride, MM0007.05 in ) to identify retention time deviations. Method validation must include specificity, linearity (1–100 µg/mL), and limit of detection (LOD) studies .

Advanced Research Questions

Q. How can contradictions in reported 1^11H NMR chemical shifts for this compound be resolved?